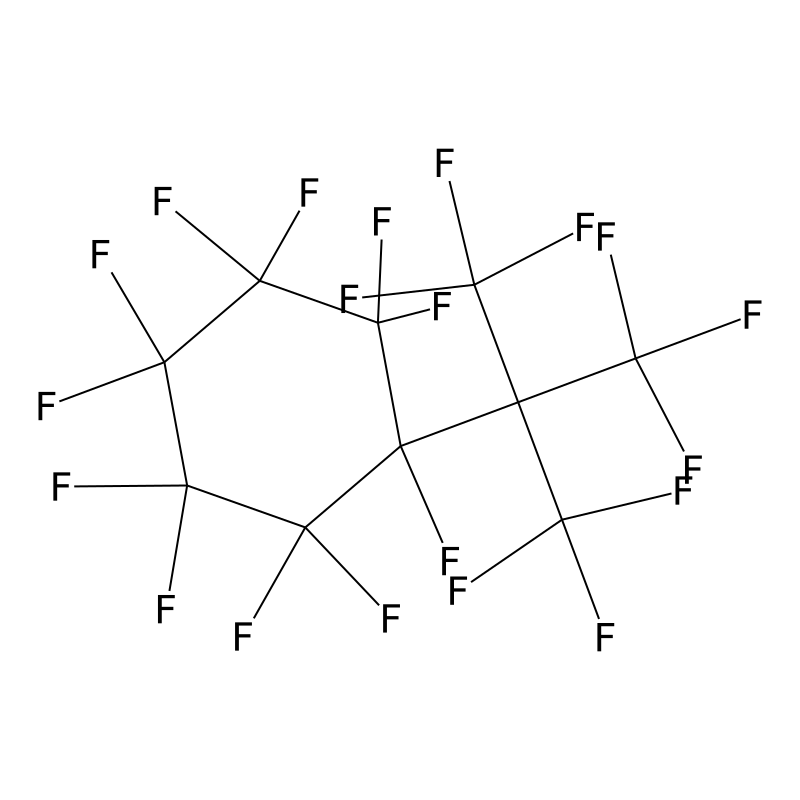Perfluoro tert-butylcyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Perfluoro tert-butylcyclohexane is a perfluorinated compound characterized by a cyclohexane ring with tert-butyl substituents, where all hydrogen atoms are replaced by fluorine atoms. Its molecular formula is , and it has a molecular weight of approximately 500.07 g/mol. This compound is part of the organohalogen family, specifically classified as a cyclohexyl halide, which indicates its structure includes a cyclohexane moiety substituted with halogen atoms .
Oxygen Delivery Enhancement
PFCBC is being investigated for its ability to enhance oxygen delivery to tissues. Its high gas-dissolving capacity allows it to carry large amounts of oxygen. Researchers are exploring its use in:
- Improving blood substitutes: PFCBC is being studied as a potential component of artificial blood substitutes to improve oxygen transport in cases of severe blood loss [].
- Treating ischemic stroke: Studies are investigating whether PFCBC-based emulsions can increase oxygen delivery to the brain following a stroke, potentially reducing tissue damage [].
Biomedical Imaging
PFCBC's properties also make it a potential candidate for use in biomedical imaging techniques. Its biocompatibility and long half-life in the body are advantageous for:
- Ultrasound imaging: Similar to perfluorobutane, PFCBC is being explored as a contrast agent for ultrasound imaging due to its ability to enhance sound reflection [].
Other Potential Applications
Beyond the areas mentioned above, PFCBC is being studied for various other potential applications in scientific research, including:
The synthesis of perfluoro tert-butylcyclohexane typically involves:
- Electrophilic Fluorination: This method introduces fluorine atoms into organic molecules using fluorinating agents.
- Fluorocarbon Synthesis: Involves the use of perfluorinated reagents to achieve the desired substitution on the cyclohexane ring .
These methods ensure a high degree of fluorination while maintaining the structural integrity of the cyclohexane framework.
Interaction studies of perfluoro tert-butylcyclohexane focus on its behavior in biological systems. Research indicates that this compound can interact with cellular membranes and proteins, potentially affecting oxygen transport mechanisms. Ongoing studies aim to quantify these interactions and assess any cytotoxic effects or metabolic pathways involved .
Several compounds share structural similarities with perfluoro tert-butylcyclohexane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Perfluoro(1-methyl-4-tert-butylcyclohexane) | Contains a methyl group along with tert-butyl | |
| Perfluoro(t-butyl)cyclohexane | Directly related compound with similar structure | |
| Perfluorodecalin | Larger carbon framework; used in medical imaging | |
| Perfluoromethyldecalin | Similar applications in oxygen transport |
Uniqueness
Perfluoro tert-butylcyclohexane stands out due to its specific combination of properties: high stability, effective oxygen solubility, and minimal reactivity. These characteristics make it particularly suitable for medical applications unlike many other perfluorinated compounds that may exhibit higher toxicity or reactivity.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








